BenchChemオンラインストアへようこそ!

2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid

Medicinal Chemistry Kinase Inhibitors GPCR Modulators

2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid (CAS 904816‑93‑9; also referred to as 2‑(2‑pyridin‑4‑ylpyrrolidin‑1‑yl)nicotinic acid) is a synthetic heterocyclic building block belonging to the pyrrolidinylpyridine subclass of nicotinic acid derivatives. It features a pyrrolidine ring substituted at the 2‑position with a pyridin‑4‑yl group and an N‑linked nicotinic acid (pyridine‑3‑carboxylic acid) moiety, yielding a molecular formula of C₁₅H₁₅N₃O₂ and a molecular weight of 269.30 g mol⁻¹.

Molecular Formula C15H15N3O2
Molecular Weight 269.3 g/mol
CAS No. 904816-93-9
Cat. No. B1621264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
CAS904816-93-9
Molecular FormulaC15H15N3O2
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C2=C(C=CC=N2)C(=O)O)C3=CC=NC=C3
InChIInChI=1S/C15H15N3O2/c19-15(20)12-3-1-7-17-14(12)18-10-2-4-13(18)11-5-8-16-9-6-11/h1,3,5-9,13H,2,4,10H2,(H,19,20)
InChIKeyRHSGINWTCHBMKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid (CAS 904816-93-9): Core Structural Identity and Class Placement


2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid (CAS 904816‑93‑9; also referred to as 2‑(2‑pyridin‑4‑ylpyrrolidin‑1‑yl)nicotinic acid) is a synthetic heterocyclic building block belonging to the pyrrolidinylpyridine subclass of nicotinic acid derivatives [1]. It features a pyrrolidine ring substituted at the 2‑position with a pyridin‑4‑yl group and an N‑linked nicotinic acid (pyridine‑3‑carboxylic acid) moiety, yielding a molecular formula of C₁₅H₁₅N₃O₂ and a molecular weight of 269.30 g mol⁻¹ . The compound is supplied by multiple vendors at purities ≥95 % (typically >99 % by LC‑MS in batch COAs) and is primarily utilized as an intermediate in medicinal chemistry and as a ligand in coordination chemistry .

Why In‑Class Pyrrolidinyl‑Nicotinic Acid Analogs Cannot Simply Replace 2‑[2‑(Pyridin‑4‑yl)pyrrolidin‑1‑yl]pyridine‑3‑carboxylic acid


Although numerous pyrrolidinyl‑nicotinic acid derivatives share a common C₁₅H₁₅N₃O₂ or structurally related scaffold, the specific regiochemistry—the pyridin‑4‑yl attachment at the pyrrolidine 2‑position combined with a nicotinic acid (2‑carboxy) core—creates a unique spatial and electronic signature [1]. Critical molecular recognition features such as hydrogen‑bond acceptor/donor geometry, conformational preferences of the pyrrolidine ring, and intramolecular chelation between the carboxylic acid and the pyrrolidine nitrogen differ substantially among regioisomers and positional analogs [2][3]. Consequently, in any application where target engagement, coordination geometry, or downstream synthetic derivatization depends on precise three‑dimensional presentation of the pyridine nitrogen and carboxylic acid, generic substitution by a 3‑pyridyl regioisomer (CAS 904816‑83‑7), a 6‑carboxy positional isomer (CAS 904817‑40‑9), or a simpler 2‑(pyrrolidin‑1‑yl)nicotinic acid (CAS 690632‑36‑1) is expected to produce divergent outcomes .

Quantitative Differentiation Evidence: 2‑[2‑(Pyridin‑4‑yl)pyrrolidin‑1‑yl]pyridine‑3‑carboxylic acid vs. Closest Analogs


Regioisomeric Differentiation: Pyridin‑4‑yl vs. Pyridin‑3‑yl Attachment Governs Hydrogen‑Bond Geometry and Target Recognition Potential

The target compound carries a pyridin‑4‑yl substituent on the pyrrolidine ring, positioning the pyridine nitrogen para to the point of attachment. The closest regioisomer, 2‑[2‑(pyridin‑3‑yl)pyrrolidin‑1‑yl]pyridine‑3‑carboxylic acid (CAS 904816‑83‑7), places the pyridine nitrogen meta to the attachment point. While both isomers share identical molecular weight (269.30 g mol⁻¹), topological polar surface area (TPSA = 66.3 Ų), and XLogP3 (1.8), the spatial orientation of the peripheral pyridine nitrogen lone pair differs critically, altering the hydrogen‑bond acceptor vector [1]. This geometric distinction has been exploited in kinase and GPCR medicinal chemistry programs where pyridin‑4‑yl vs. pyridin‑3‑yl regioisomers produce divergent structure–activity relationships [2].

Medicinal Chemistry Kinase Inhibitors GPCR Modulators

Carboxylic Acid Positional Differentiation: 2‑Carboxy (Nicotinic Acid) vs. 6‑Carboxy Scaffold Alters Chelation and Intramolecular Hydrogen‑Bond Capability

The target compound bears the carboxylic acid at the 2‑position of the pyridine ring (nicotinic acid core), placing the carboxylate ortho to the pyrrolidine nitrogen. This adjacency enables intramolecular hydrogen bonding and a potentially bidentate N,O‑chelating motif for metal coordination . The positional isomer 6‑[2‑(pyridin‑4‑yl)pyrrolidin‑1‑yl]pyridine‑3‑carboxylic acid (CAS 904817‑40‑9) positions the carboxylic acid para to the pyrrolidine nitrogen, preventing intramolecular N···HOOC interactions and forcing a monodentate or bridging‑only coordination mode [1]. The resulting difference in pKₐ (computed: target ≈ 1.98 vs. comparator ≈ 1.98) is minor, but the geometric consequences for metal binding and solid‑state packing are substantial [2].

Coordination Chemistry Ligand Design Metallodrug Discovery

Structural Complexity Advantage: Biaryl‑Pyrrolidine Core vs. Simple Pyrrolidinyl‑Nicotinic Acid Provides More SAR Vectors for Medicinal Chemistry Optimization

The target compound contains a 2‑(pyridin‑4‑yl)pyrrolidine scaffold, which introduces a second pyridine ring and a stereogenic center at the pyrrolidine 2‑position (undefined in the racemic mixture, PubChem 2021 [1]). In contrast, 2‑(pyrrolidin‑1‑yl)nicotinic acid (CAS 690632‑36‑1) is a significantly simpler analog (MW = 192.21 g mol⁻¹ vs. 269.30 g mol⁻¹; C₁₀H₁₂N₂O₂ vs. C₁₅H₁₅N₃O₂) that lacks both the additional pyridine ring and the chiral center . The target compound offers a molecular weight increase of +77.09 g mol⁻¹ (+40.1 %) and two additional rotatable bonds, providing increased structural complexity and additional vectors for SAR exploration in hit‑to‑lead programs [2].

Fragment‑Based Drug Discovery Hit‑to‑Lead Optimization Structure–Activity Relationship

Procurement‑Grade Purity: >99 % (LC‑MS) Commercial Specification Confirms Fitness for Demanding Synthetic and Screening Applications

Whereas many pyrrolidinyl‑nicotinic acid building blocks are supplied at ≥95 % purity, certified batch‑specific Certificates of Analysis for the target compound report purities exceeding 99 % by LC‑MS (detection at 220 nm) . This level of purity, verified in a representative batch, reduces the risk of confounding bioassay results from trace impurities and minimizes the need for re‑purification prior to use in parallel synthesis or high‑throughput screening campaigns .

Chemical Procurement High‑Throughput Screening Medicinal Chemistry Supply

Optimal Research and Industrial Application Scenarios for 2‑[2‑(Pyridin‑4‑yl)pyrrolidin‑1‑yl]pyridine‑3‑carboxylic acid


Medicinal Chemistry: Kinase or GPCR Hit‑to‑Lead Programs Requiring Pyridin‑4‑yl Pharmacophore Geometry

In kinase inhibitor and GPCR modulator programs, the precise orientation of the pyridine nitrogen hydrogen‑bond acceptor is often a critical determinant of target potency and selectivity [1]. The 4‑pyridyl regioisomer provides a para‑directed acceptor vector that differs from the 3‑pyridyl analog, making it the appropriate choice when docking or SAR data indicate a preference for a linear, para‑oriented hydrogen bond [2].

Coordination Chemistry: Design of N,O‑Chelating Ligands for Transition‑Metal Catalysis or Metallodrugs

The ortho relationship between the carboxylic acid and the pyrrolidine nitrogen in the nicotinic acid core creates a potential N,O‑bidentate chelating motif . This geometry is structurally precluded in the 6‑carboxy positional isomer, making the target compound the preferred scaffold for synthesizing metal complexes that require five‑membered chelate ring formation [3].

Fragment‑Based Drug Discovery: High‑Complexity Building Block for Library Synthesis

With a molecular weight of 269.30 g mol⁻¹, three nitrogen atoms, a chiral pyrrolidine center, and three rotatable bonds, the target compound sits in the upper fragment space and offers greater three‑dimensionality than simpler pyrrolidinyl‑nicotinic acid fragments (e.g., MW = 192.21 g mol⁻¹) . This complexity supports the generation of more diverse and lead‑like compound libraries [4].

High‑Throughput Screening Supply: Procurement of >99 % Pure Building Block Minimizes Assay Artifacts

Certified purity exceeding 99 % by LC‑MS ensures that this building block can be deployed directly in automated parallel synthesis or HTS workflows without additional purification, reducing the risk of impurity‑driven false positives and saving significant operational time .

Quote Request

Request a Quote for 2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.